molecular formula C11H9N5O3 B438296 3-METHYL-4-[(E)-2-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)HYDRAZONO]-5(4H)-ISOXAZOLONE

3-METHYL-4-[(E)-2-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)HYDRAZONO]-5(4H)-ISOXAZOLONE

Cat. No.: B438296
M. Wt: 259.22g/mol
InChI Key: PYZSAVXAEZVMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHYL-4-[(E)-2-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)HYDRAZONO]-5(4H)-ISOXAZOLONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an isoxazole ring fused with a benzimidazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-[(E)-2-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)HYDRAZONO]-5(4H)-ISOXAZOLONE typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-4-[(E)-2-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)HYDRAZONO]-5(4H)-ISOXAZOLONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

3-METHYL-4-[(E)-2-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)HYDRAZONO]-5(4H)-ISOXAZOLONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHYL-4-[(E)-2-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)HYDRAZONO]-5(4H)-ISOXAZOLONE involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but its structure suggests it could interact with nucleic acids or proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-METHYL-4-[(E)-2-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)HYDRAZONO]-5(4H)-ISOXAZOLONE apart is its combined isoxazole and benzimidazole structures, which confer unique chemical and biological properties. This dual structure allows it to participate in a wider range of reactions and interact with diverse molecular targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C11H9N5O3

Molecular Weight

259.22g/mol

IUPAC Name

3-methyl-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)diazenyl]-2H-1,2-oxazol-5-one

InChI

InChI=1S/C11H9N5O3/c1-5-9(10(17)19-16-5)15-14-6-2-3-7-8(4-6)13-11(18)12-7/h2-4,16H,1H3,(H2,12,13,18)

InChI Key

PYZSAVXAEZVMMK-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)ON1)N=NC2=CC3=C(C=C2)NC(=O)N3

Canonical SMILES

CC1=C(C(=O)ON1)N=NC2=CC3=C(C=C2)NC(=O)N3

solubility

38.4 [ug/mL]

Origin of Product

United States

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